molecular formula C15H17F3N4O3S B2441509 4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097927-15-4

4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2441509
CAS No.: 2097927-15-4
M. Wt: 390.38
InChI Key: SGBXWESJGWELFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole” is a complex organic molecule. It contains several functional groups including a methoxymethyl group, a trifluoromethyl group, a benzenesulfonyl group, a pyrrolidinyl group, and a 1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups attached to a central 1,2,3-triazole ring. The trifluoromethyl group and the benzenesulfonyl group are likely to contribute to the compound’s polarity and reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

4-(Methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is part of a broader category of chemical compounds with significant implications in scientific research, particularly in the synthesis of various derivatives and their applications. The 1,2,3-triazole core structure is pivotal in the development of clinical drugs due to its hydrogen bonding, solubility, dipole character, and rigidity, making it integral in the synthesis of various biologically active compounds. For instance, the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring highlights the relevance of triazole scaffolds in generating compounds with potential clinical applications, including anti-migraine, antiviral, anticancer, and anxiolytic drugs among others. This research underscores the versatility and utility of triazole derivatives in drug development and synthesis of biologically active molecules (Prasad et al., 2021).

Applications in Corrosion Inhibition

Triazole derivatives also find applications in material science, such as corrosion inhibition for metals. The study on 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in an acidic medium showcases how these compounds can effectively protect metals from corrosion, offering potential applications in industrial processes and maintenance of metal infrastructure. This study elucidates the mechanism of action, where the triazole derivatives adsorb onto the metal surface, inhibiting corrosion through electron interactions (Ma et al., 2017).

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c1-25-10-12-8-22(20-19-12)13-5-6-21(9-13)26(23,24)14-4-2-3-11(7-14)15(16,17)18/h2-4,7-8,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBXWESJGWELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.